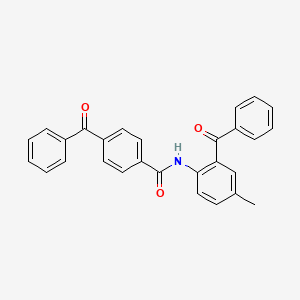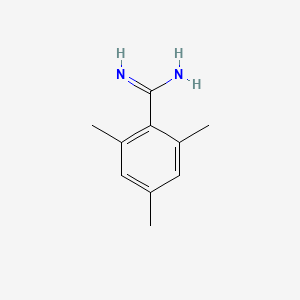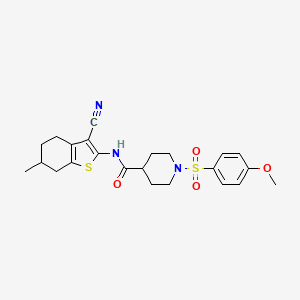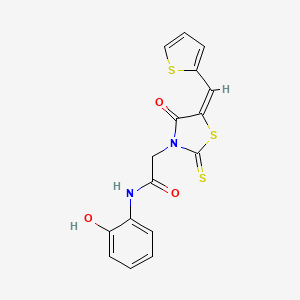
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide is a complex organic compound with the molecular formula C28H21NO3 and a molecular weight of 419.48. This compound is characterized by its three benzoyl groups attached to a central benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . Therefore, it’s possible that this compound may also interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Benzamide derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or disrupting protein function . The specific interactions between this compound and its target would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Based on the antimicrobial activity of similar compounds , it can be speculated that this compound may interfere with essential biochemical pathways in bacteria, leading to their death or growth inhibition.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be speculated that this compound may lead to the death or growth inhibition of bacteria.
Preparation Methods
The synthesis of 4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide involves multiple steps. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a microreactor system to optimize reaction conditions and yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to achieve high selectivity and conversion rates .
Chemical Reactions Analysis
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide can be compared with other benzamide derivatives, such as:
N-(2-benzoylphenyl)-4-methylbenzamide: Similar in structure but with different functional groups, leading to distinct chemical properties.
N-(3-amino-4-methylphenyl)benzamide: Used in similar applications but with different reactivity and biological activities.
The uniqueness of this compound lies in its specific arrangement of benzoyl groups, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-benzoyl-N-(2-benzoyl-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-19-12-17-25(24(18-19)27(31)21-10-6-3-7-11-21)29-28(32)23-15-13-22(14-16-23)26(30)20-8-4-2-5-9-20/h2-18H,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIPCDKOKGBCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2944660.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)

![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2944668.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)






![2-[(Oxolan-2-ylmethyl)sulfanyl]acetic acid](/img/structure/B2944681.png)
![2-[(4-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2944683.png)
